4-Cyanophenyl cyclohexyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclohexanecarbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h6-9,12H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPMXOBAIYBRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642588 | |

| Record name | 4-(Cyclohexanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-14-8 | |

| Record name | 4-(Cyclohexylcarbonyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Cyclohexanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure and properties of 4-Cyanophenyl cyclohexyl ketone

An In-depth Technical Guide to 4-Cyanophenyl Cyclohexyl Ketone

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional aromatic ketone of significant interest in synthetic and medicinal chemistry. We will explore its core chemical structure, physicochemical properties, and established synthetic routes, with a particular focus on the mechanistic underpinnings of its formation via Friedel-Crafts acylation. This document details robust protocols for its analytical characterization using modern spectroscopic and chromatographic techniques. Furthermore, it discusses its reactivity, potential applications as a versatile chemical intermediate, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this compound.

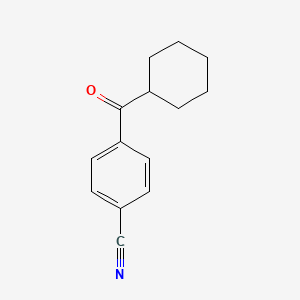

Compound Identification and Structure

This compound, systematically named 4-(cyclohexanecarbonyl)benzonitrile, is a chemical compound featuring a central phenyl ring substituted at the 1 and 4 positions by a cyclohexyl ketone and a nitrile (cyano) group, respectively. This unique arrangement of functional groups—an aromatic ketone and a cyano moiety—makes it a valuable building block for more complex molecular architectures.

-

IUPAC Name: 4-(cyclohexanecarbonyl)benzonitrile[1]

-

CAS Registry Number: 898792-14-8[1]

-

Molecular Formula: C₁₄H₁₅NO[1]

-

Molecular Weight: 213.28 g/mol [1]

Caption: 2D Structure of 4-(cyclohexanecarbonyl)benzonitrile.

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its combination of a rigid aromatic core and a flexible aliphatic ring, along with the polar ketone and nitrile groups.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | [1] |

| Molecular Weight | 213.28 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | [1] |

| InChIKey | PJPMXOBAIYBRRR-UHFFFAOYSA-N | [1] |

Note: Experimental data such as melting point, boiling point, and solubility are not widely published in readily accessible databases. These values would typically be determined empirically in a laboratory setting.

Synthesis and Chemical Reactivity

Primary Synthetic Route: Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of this compound is through the Friedel-Crafts acylation of cyanobenzene (benzonitrile).[2][3][4] This classic electrophilic aromatic substitution reaction involves reacting benzonitrile with cyclohexanecarbonyl chloride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Causality of Experimental Design:

-

Reactants: Benzonitrile serves as the aromatic substrate. The cyano group is a deactivating, meta-directing group; however, under the forcing conditions of a Friedel-Crafts reaction, para-substitution can be achieved. Cyclohexanecarbonyl chloride is the acylating agent, providing the cyclohexyl ketone moiety.

-

Catalyst: A strong Lewis acid like AlCl₃ is crucial. It coordinates with the chlorine atom of the acyl chloride, abstracting it to generate a highly electrophilic acylium ion (C₆H₁₁CO⁺).[3] This ion is the active electrophile that attacks the electron-rich benzene ring. A stoichiometric amount of the catalyst is required because the product ketone can also form a complex with AlCl₃, temporarily deactivating it.[2][4]

-

Solvent: An inert solvent, such as dichloromethane (DCM) or carbon disulfide (CS₂), is typically used to dissolve the reactants and facilitate the reaction while not competing in the reaction itself.

Caption: Generalized workflow for the Friedel-Crafts acylation synthesis.

Chemical Reactivity

The reactivity of this compound is a composite of its constituent functional groups:

-

Ketone Group: The carbonyl group can undergo nucleophilic addition reactions. It can be reduced to a secondary alcohol (cyclohexyl(4-cyanophenyl)methanol) using reducing agents like sodium borohydride (NaBH₄) or converted to an alkane (4-cyanophenyl)cyclohexylmethane) via a Clemmensen or Wolff-Kishner reduction.

-

Cyano Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-(cyclohexanecarbonyl)benzoic acid) or reduced to a primary amine (4-(aminomethyl)phenyl)(cyclohexyl)methanone).

-

Aromatic Ring: The phenyl ring is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of both the ketone and cyano groups.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating analytical system.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear as two doublets in the downfield region (~7.7-8.0 ppm for protons ortho to the ketone and ~7.5-7.8 ppm for protons ortho to the cyano group), characteristic of a 1,4-disubstituted benzene ring. The cyclohexyl protons will appear as a series of complex multiplets in the upfield region (~1.2-3.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will be characterized by a signal for the carbonyl carbon at ~190-200 ppm and the nitrile carbon at ~118-125 ppm. Aromatic carbons will resonate in the ~128-140 ppm range, while the aliphatic cyclohexyl carbons will be found in the ~25-45 ppm range.

-

IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. A strong, sharp absorption band will be observed around 2220-2240 cm⁻¹ , corresponding to the C≡N stretch of the nitrile. Another strong absorption will be present in the range of 1680-1700 cm⁻¹ , indicative of the C=O stretch of the aromatic ketone.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (m/z ≈ 213 or 214). Key fragmentation patterns would include the loss of the cyclohexyl group and cleavage at the acylium ion.

Chromatographic Purity Assessment

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard reverse-phase HPLC method for assessing the purity of a synthesized batch of this compound.

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Run:

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

-

Inject 10 µL of the prepared sample.

-

Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Hold at 95% Mobile Phase B for 5 minutes.

-

Return to initial conditions and re-equilibrate for 5 minutes.

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity by determining the area percentage of the main product peak relative to the total area of all peaks.

-

Caption: Workflow for analytical characterization and quality control.

Applications and Research Interest

The bifunctional nature of this compound makes it a versatile intermediate in several fields:

-

Medicinal Chemistry: Ketone derivatives are common scaffolds in drug design. This compound can serve as a starting material for synthesizing more complex molecules with potential biological activity. For instance, derivatives of cyanophenyl-containing structures have been investigated as enzyme inhibitors.[5] The cyclohexyl group can enhance lipophilicity, which is often a desirable trait for improving pharmacokinetic properties of drug candidates.

-

Materials Science: The rigid, polar structure containing a cyano group is characteristic of molecules used in the synthesis of liquid crystals. The cyano group provides a strong dipole moment, which is essential for the alignment of molecules in an electric field. Compounds with cyanophenyl and cyclohexyl rings are known components of liquid crystal mixtures.[6]

-

Synthetic Intermediates: It is a useful precursor for creating a variety of 1,4-disubstituted benzene derivatives by selectively transforming the ketone or nitrile functionalities. For example, it could be used in the synthesis of benzodiazepine derivatives, which are active on the central nervous system.[7]

Safety, Handling, and Storage

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles compliant with EN166 or OSHA 29 CFR 1910.133 standards.[8][11]

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[9]

-

Skin and Body Protection: Wear a lab coat or other protective clothing.[11]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dust is generated, a NIOSH/MSHA approved respirator may be necessary.[8]

-

-

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing.[8][12] Do not breathe dust. Wash hands thoroughly after handling.[8]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[8][13] Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]

-

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. Its preparation via Friedel-Crafts acylation is a robust and scalable method. The compound's distinct functional groups provide multiple handles for further chemical modification, making it a valuable building block for applications in medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and analytical characterization, combined with strict adherence to safety protocols, enables its effective and safe utilization in research and development.

References

-

Chemical Register. (n.d.). This compound. Retrieved from [Link]

- Patents. (n.d.). Synthesis of trans-1-p-cyanophenyl-4-(trans-4-propyl-cyclohexyl)-cyclohexane.

-

National Center for Biotechnology Information. (n.d.). (4RS)-Methyl 4-cyano-4-cyclohexyl-4-phenylbutanoate. PMC. Retrieved from [Link]

-

Alfa Aesar. (2025). SAFETY DATA SHEET - Cyclohexyl phenyl ketone. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Cyano(methyl)cyclohexanone. PubChem. Retrieved from [Link]

-

Save My Exams. (2024). Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Phenylcyclohexanone. PubChem. Retrieved from [Link]

-

DOMO. (2022). SAFETY DATA SHEET - Cyclohexanone. Retrieved from [Link]

-

ChemSrc. (n.d.). 2-cyanophenyl cyclohexyl ketone. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. PMC. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Crystal Structure of 1-(Cyano (4-methoxyphenyl) methyl) cyclohexyl Acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chlorophenyl cyclohexyl ketone. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclohexyl phenyl ketone. PubChem. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenyl cyclohexyl ketone (CAS 712-50-5). Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexanone. Retrieved from [Link]

- Google Patents. (n.d.). FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES....

-

Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl. Retrieved from [Link]

-

Chemius. (n.d.). Safety data sheet - Cyclohexanone. Retrieved from [Link]

- Google Patents. (n.d.). US4460604A - 4-Amino-4-aryl-cyclohexanones.

-

National Center for Biotechnology Information. (2024). Semisynthetic phytochemicals in cancer treatment: a medicinal chemistry perspective. PMC. Retrieved from [Link]

Sources

- 1. 4-Cyano-1-(trifluoromethoxy)pyridin-1-ium bis((trifluoromethyl)sulfonyl)amide,4-cyano-1-[(pyridin-4-yl)methyl]piperidine-4-carboxylic acid Suppliers & Manufacturers [chemicalregister.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. 4-CYANO-4-(4-FLUOROPHENYL)CYCLOHEXANONE CAS#: 56326-98-8 [m.chemicalbook.com]

- 6. SYNTHON Chemicals Shop | trans-4-(4-Cyanophenyl)cyclohexyl 4-(6-(methacryloyloxy)hexyloxy)benzoate | Flüssigkristalle Reaktive Mesogene Kronenether Calixarene [shop.synthon-chemicals.com]

- 7. FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

- 13. Mobile [my.chemius.net]

An In-depth Technical Guide to 4-Cyanophenyl Cyclohexyl Ketone

This technical guide provides a comprehensive overview of 4-cyanophenyl cyclohexyl ketone (CAS Number: 50985-26-3), a molecule of significant interest in synthetic and medicinal chemistry. This document delves into its physicochemical properties, synthesis, spectroscopic characterization, and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Properties

This compound is an aromatic ketone characterized by a cyclohexyl group and a cyanophenyl group attached to a carbonyl moiety. The presence of the cyano (nitrile) group and the ketone functional group makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals.

Chemical Structure

The structure of this compound is presented below:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Estimated Value | Source/Rationale |

| Molecular Formula | C₁₄H₁₅NO | - |

| Molecular Weight | 213.28 g/mol | - |

| Appearance | White to off-white solid | Based on similar aromatic ketones[1] |

| Melting Point | Not available | Likely a crystalline solid with a defined melting point. |

| Boiling Point | Not available | Expected to be high due to its molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone). Insoluble in water. | General solubility of aromatic ketones and nitriles. |

Synthesis Methodology

A plausible and efficient method for the synthesis of this compound is through a Friedel-Crafts acylation reaction . This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Proposed Synthesis Workflow

The synthesis would proceed by reacting benzonitrile with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Causality: The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds between aromatic and aliphatic moieties.[2] The use of a strong Lewis acid like AlCl₃ is crucial to activate the acyl chloride for electrophilic attack on the electron-rich (activated) para-position of the benzonitrile. An inert solvent is used to ensure proper mixing and temperature control.

-

Preparation : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzonitrile (1.0 eq) and an anhydrous inert solvent such as dichloromethane (DCM).

-

Catalyst Addition : Cool the mixture to 0 °C using an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

-

Acyl Chloride Addition : Add cyclohexanecarbonyl chloride (1.1 eq) dropwise from the dropping funnel to the stirred suspension.

-

Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching : Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

-

Purification : Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of this compound would rely on standard spectroscopic techniques. The expected spectral data are outlined below, based on the characteristic absorptions and resonances of ketones and nitriles.[3][4][5][6]

| Technique | Expected Features | Rationale |

| IR Spectroscopy | ~2230 cm⁻¹ (C≡N stretch, sharp, medium)~1685 cm⁻¹ (C=O stretch, strong) | The nitrile group has a characteristic absorption in this region. The carbonyl stretch is at a lower wavenumber due to conjugation with the aromatic ring.[7] |

| ¹H NMR | δ 7.8-8.0 (d, 2H, Ar-H ortho to C=O)δ 7.6-7.8 (d, 2H, Ar-H ortho to CN)δ 3.0-3.2 (m, 1H, CH of cyclohexyl)δ 1.2-2.0 (m, 10H, CH₂ of cyclohexyl) | The aromatic protons will appear as two doublets due to the para-substitution. The cyclohexyl protons will show complex multiplets in the aliphatic region. |

| ¹³C NMR | ~200 ppm (C=O)~118 ppm (C≡N)~132, 129 ppm (Ar-C)~45 ppm (CH of cyclohexyl)~25-30 ppm (CH₂ of cyclohexyl) | The carbonyl carbon has a characteristic downfield shift. The nitrile carbon and aromatic carbons will appear in their respective typical regions. |

Potential Applications in Research and Drug Development

Cyclohexyl phenyl ketone derivatives are valuable intermediates in the synthesis of various biologically active compounds.[8] The presence of the cyano group in this compound provides a versatile handle for further chemical transformations, making it a particularly useful building block in drug discovery.

Intermediate for Pharmacologically Active Molecules

The cyano group can be readily converted into other functional groups such as:

-

Amines : by reduction, leading to benzylamine derivatives which are common in many drug scaffolds.

-

Carboxylic acids : by hydrolysis, providing a key functional group for interacting with biological targets.

-

Tetrazoles : by reaction with azides, a common bioisostere for carboxylic acids in medicinal chemistry.

Caption: Potential synthetic transformations of this compound.

These transformations could lead to the synthesis of novel compounds with potential activity in areas such as:

-

Central Nervous System (CNS) agents : As suggested by the utility of similar structures in the synthesis of benzodiazepine derivatives.[8]

-

Analgesics : Certain 4-amino-4-aryl-cyclohexanones have shown analgesic activity.[9]

Safety, Handling, and Storage

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

-

Hazards : While specific toxicity data is not available, aromatic ketones and nitriles should be handled with care. Compounds of this class may cause skin and eye irritation.[1]

References

- Google Patents. (n.d.). Cyclohexyl phenyl ketone derivatives, process for their preparation and their use as synthesis intermediates.

-

LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

-

OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]

- McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.

-

Asian Journal of Organic & Medicinal Chemistry. (2018). A Review on the Synthesis of 2-Aminobenzophenones. Retrieved from [Link]

-

Spectroscopy Online. (2025). The Big Review VI: Carbonyl Compounds. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

PubChem. (n.d.). 4-Phenylcyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). 4-Amino-4-aryl-cyclohexanones.

Sources

- 1. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES - Google Patents [patents.google.com]

- 9. US4460604A - 4-Amino-4-aryl-cyclohexanones - Google Patents [patents.google.com]

thermodynamic properties of 4-Cyanophenyl cyclohexyl ketone

An In-Depth Technical Guide to the Thermodynamic Properties of 4-Cyanophenyl cyclohexyl ketone

Abstract: This technical guide provides a comprehensive framework for the determination, analysis, and application of the . Recognizing the scarcity of published data for this specific molecule, this document serves as a procedural and theoretical manual for researchers in material science and pharmaceutical development. It details a multi-pillar approach, combining experimental thermal analysis techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—with robust computational chemistry workflows using Density Functional Theory (DFT). By presenting not just protocols but the underlying scientific rationale, this guide empowers scientists to fully characterize novel compounds, ensuring data integrity and enabling the prediction of chemical behavior, stability, and suitability for advanced applications.

Introduction: The Subject Molecule

This compound is an organic molecule featuring a central ketone group linking a cyclohexyl ring and a para-substituted cyanophenyl ring. Its structure suggests potential applications as a scaffold in medicinal chemistry, where the cyano group can act as a hydrogen bond acceptor or a reactive handle, and the overall structure could interact with biological targets. In material science, such aromatic ketones are precursors for polymers and specialty chemicals.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | (4-cyanophenyl)(cyclohexyl)methanone |

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol |

| Canonical SMILES | C1CCC(CC1)C(=O)C2=CC=C(C=C2)C#N |

| CAS Number | Not assigned or not readily available |

A thorough understanding of its thermodynamic properties is not merely academic; it is a critical prerequisite for any meaningful development. These properties govern the molecule's stability, its phase behavior, and the energy landscape of its reactions, which are fundamental to predicting its performance, safety, and formulation feasibility.

The Imperative of Thermodynamic Characterization in Development

For drug development professionals and material scientists, thermodynamic data provides the bedrock for rational design and process optimization.

-

Stability & Shelf-Life: The thermal stability, determined by TGA, indicates the temperature at which the compound begins to degrade. This is a critical parameter for defining storage conditions, handling protocols, and assessing shelf-life.

-

Polymorphism & Bioavailability: Many pharmaceutical compounds exhibit polymorphism, where different crystalline forms possess different free energies. These forms can have dramatically different solubilities and dissolution rates, directly impacting bioavailability. DSC is the primary tool for identifying and characterizing these phase transitions.[1]

-

Reaction Feasibility: The standard enthalpy of formation (ΔH°f) is a cornerstone of thermochemistry. It allows for the calculation of reaction enthalpies, helping to predict whether a synthesis step will be exothermic or endothermic and to assess the thermodynamic feasibility of a reaction pathway.[2]

-

Formulation & Processing: Melting point and enthalpy of fusion, determined by DSC, are essential for developing formulations, such as hot-melt extrusions or amorphous solid dispersions.

This guide outlines the workflow to acquire this essential data.

Part 1: Experimental Determination Workflow

Accurate experimental data is the gold standard. The following section details the necessary steps, emphasizing not just the "how" but the "why" behind each choice.

Caption: Workflow for Experimental Thermodynamic Characterization.

Prerequisite: Synthesis and Purification

Thermodynamic measurements are exquisitely sensitive to impurities. Therefore, the synthesis and rigorous purification of this compound is the mandatory first step. While a specific, validated synthesis may not be published, a plausible route can be designed based on established organic chemistry principles, such as a Friedel-Crafts acylation of cyanobenzene with cyclohexanecarbonyl chloride.

Following synthesis, purification via column chromatography or recrystallization is essential until a purity of >99.5%, as determined by NMR spectroscopy and High-Performance Liquid Chromatography (HPLC), is achieved.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3] It is the definitive method for identifying thermal transitions.

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure data accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of the purified, dry powder into a clean aluminum DSC pan. Crimp the pan with a lid to enclose the sample. Prepare an identical, empty pan to serve as the reference.

-

Experimental Program:

-

Equilibration: Set the initial temperature to ambient (e.g., 25 °C) and hold for 2-5 minutes to ensure thermal equilibrium.

-

Heating Ramp: Heat the sample at a controlled rate. A standard rate of 10 °C/min is often used as it provides a good balance between resolution and sensitivity.[4] The temperature range should be wide enough to encompass any expected transitions, for instance, from 25 °C to 250 °C.

-

Atmosphere: Conduct the analysis under an inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation of the sample.

-

-

Data Analysis:

-

Plot the heat flow (W/g) against temperature (°C).

-

Melting Point (Tm): Identify endothermic peaks. The peak maximum is typically reported as the melting point.

-

Enthalpy of Fusion (ΔHfus): Integrate the area of the melting peak. This value represents the energy required to melt the sample and is crucial for understanding crystal lattice energy.[1]

-

Other Transitions: Look for other events such as glass transitions (a step-change in the baseline) or solid-solid phase transitions (additional peaks before the melting endotherm), which would indicate polymorphism.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Experimental Protocol: TGA Analysis

-

Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using materials with known Curie points.

-

Sample Preparation: Place 5-10 mg of the purified sample into a tared TGA pan (typically ceramic or platinum).

-

Experimental Program:

-

Equilibration: Hold at an initial temperature (e.g., 30 °C) to allow the balance to stabilize.

-

Heating Ramp: Heat the sample at a controlled rate (e.g., 10 or 20 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.[5]

-

Atmosphere: Use an inert nitrogen atmosphere (50-100 mL/min) to study the inherent thermal decomposition, distinct from oxidative degradation.[4]

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Onset of Decomposition (T_onset): Determine the temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

-

Decomposition Profile: Analyze the number of decomposition steps, which can provide insight into the degradation mechanism. The derivative of the TGA curve (DTG curve) is useful for resolving distinct decomposition events.

-

Part 2: Computational Prediction Workflow

When experimental resources are limited or for predictive screening, in silico methods are invaluable. Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, providing a good balance of accuracy and computational cost for predicting thermodynamic properties.[6]

Caption: Workflow for Computational Thermodynamic Prediction.

Protocol for DFT-Based Thermochemical Analysis

-

Model Building: Construct the 3D structure of this compound using a molecular modeling program.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable DFT functional for this purpose is B3LYP, paired with a suitable basis set like 6-31G(d).[7]

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. This is a critical step for two reasons:

-

It confirms that the structure is a true energy minimum (no imaginary frequencies).

-

The vibrational frequencies are used to calculate the vibrational contributions to the thermodynamic properties based on statistical mechanics.

-

-

Thermochemical Property Calculation: The output of the frequency calculation will provide the zero-point vibrational energy (ZPVE), and the thermal corrections to enthalpy and entropy. From these, the following can be derived:

-

Standard Enthalpy of Formation (ΔH°f): This requires calculating the total atomization energy and using known experimental enthalpies of formation for the constituent atoms.[8]

-

Standard Molar Entropy (S°): Calculated from translational, rotational, vibrational, and electronic contributions.

-

Heat Capacity (Cv, Cp): Calculated from the vibrational modes.

-

Validation: The Self-Validating System

Trustworthiness in computational chemistry comes from validation. Before accepting the calculated values for the target molecule, the chosen method (e.g., B3LYP/6-31G(d)) should be benchmarked against a structurally similar molecule for which reliable experimental data exists. Phenyl cyclohexyl ketone (CAS 712-50-5) is an ideal candidate for this validation step.[9][10] By comparing the calculated and experimental values for this known compound, confidence in the predictions for the unknown compound is established.

Synthesizing the Data: A Complete Picture

The culmination of this work is a unified table of thermodynamic properties, populated by both experimental and computational results. This provides a comprehensive dataset for all subsequent research and development activities.

Table 2: Summary of Thermodynamic Properties for this compound

| Parameter | Symbol | Experimental Value | Computational Value | Method |

| Melting Point | Tₘ | To be determined | N/A | DSC |

| Enthalpy of Fusion | ΔHfus | To be determined | N/A | DSC |

| Decomposition Onset | T_onset | To be determined | N/A | TGA |

| Standard Enthalpy of Formation (298.15 K) | ΔH°f | To be determined | To be calculated | Combustion Calorimetry / DFT |

| Standard Molar Entropy (298.15 K) | S° | To be determined | To be calculated | Calorimetry / DFT |

| Heat Capacity (298.15 K) | Cₚ | To be determined | To be calculated | DSC / DFT |

Conclusion and Future Outlook

This guide has established a rigorous, dual-pronged workflow for the complete thermodynamic characterization of this compound. By integrating meticulous experimental thermal analysis with validated computational modeling, researchers can generate the reliable data necessary to advance this molecule in pharmaceutical or material science pipelines. The absence of prior data is not a barrier but an opportunity to apply fundamental principles of physical chemistry and materials characterization. Future work should focus on executing these protocols and exploring more complex phenomena such as polymorphism and solid-state stability under various environmental conditions.

References

- Vertex AI Search. (n.d.). Synthesis of trans-1-p-cyanophenyl-4-(trans-4-propyl-cyclohexyl)-cyclohexane.

- National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC.

- ResearchGate. (2025, August 10). Synthesis and Crystal Structure of 1-(Cyano (4-methoxyphenyl) methyl) cyclohexyl Acetate.

- Google Patents. (n.d.). FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES.

- Fluorochem. (n.d.). 3-(4-Cyanophenyl)cyclohexanone.

- National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC.

- Cheméo. (n.d.). Chemical Properties of Phenyl cyclohexyl ketone (CAS 712-50-5).

- Cheméo. (n.d.). Phenyl cyclohexyl ketone.

- arXiv. (2025, June 17). Abstract - arXiv.

- Open Access Journals. (n.d.). An Over View of Computational Chemistry.

- Taylor & Francis. (n.d.). Computational chemistry – Knowledge and References.

- National Center for Biotechnology Information. (n.d.). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC.

- YouTube. (2017, September 23). Enthalpy of Formation Reaction & Heat of Combustion, Enthalpy Change Problems Chemistry.

- KBI Biopharma. (n.d.). Differential Scanning Calorimetry (DSC).

- European Space Agency. (n.d.). a detailed study on the thermal endurance of kapton hn.

- TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications.

- ResearchGate. (2019, January 16). (PDF) Thermogravimetric Analysis of Polymers.

- ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.

Sources

- 1. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. kbibiopharma.com [kbibiopharma.com]

- 4. researchgate.net [researchgate.net]

- 5. esmat.esa.int [esmat.esa.int]

- 6. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Abstract [arxiv.org]

- 9. Phenyl cyclohexyl ketone (CAS 712-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. chemeo.com [chemeo.com]

An In-depth Technical Guide to the Physicochemical Characterization of 4-Cyanophenyl cyclohexyl ketone: Melting and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide addresses the melting and boiling points of 4-Cyanophenyl cyclohexyl ketone, a molecule of interest in medicinal chemistry and materials science. While a comprehensive literature search did not yield established experimental values for these specific physical constants, this document provides a robust framework for their empirical determination. By synthesizing established methodologies with insights from structurally related compounds, this guide offers a predictive and practical approach for researchers. We will explore the theoretical underpinnings of phase transitions, detail validated experimental protocols, and analyze the expected influence of the compound's distinct structural motifs—the cyanophenyl group and the cyclohexyl ketone moiety—on its melting and boiling point characteristics.

Introduction: The Significance of Melting and Boiling Points in a Research Context

The melting and boiling points are fundamental physicochemical properties that provide critical insights into the purity, stability, and intermolecular forces of a compound. For drug development professionals and materials scientists, these parameters are indispensable for:

-

Purity Assessment: A sharp and defined melting point range is a primary indicator of a compound's purity. Impurities typically lead to a depression and broadening of the melting point range.

-

Compound Identification and Characterization: Alongside spectroscopic data, the melting and boiling points serve as crucial data points for verifying the identity of a synthesized compound.

-

Formulation and Process Development: Knowledge of these thermal properties is essential for designing appropriate formulation strategies, such as crystallization, lyophilization, and spray drying. It also informs the selection of suitable solvents and processing temperatures.

-

Predicting Solubility and Other Physical Properties: The energy required to transition from a solid to a liquid or a liquid to a gas is directly related to the strength of the intermolecular forces, which also influences solubility and other key physical characteristics.

Given the absence of reported values for this compound, this guide provides the necessary theoretical and practical foundation for researchers to determine these properties accurately and reliably.

Predicted Physicochemical Properties of this compound

While experimental data is not available, we can infer certain characteristics based on the structure of this compound. The molecule possesses a polar cyanophenyl group and a non-polar cyclohexyl ring, attached to a central ketone. This combination suggests a molecule with moderate polarity. The presence of the rigid phenyl ring and the bulky cyclohexyl group will likely lead to a crystalline solid at room temperature with a relatively high melting point compared to simpler acyclic ketones. The boiling point is also expected to be significantly elevated due to a combination of dipole-dipole interactions from the cyano and ketone groups and van der Waals forces from the overall molecular structure.

Experimental Determination of Melting and Boiling Points

The following sections provide detailed, step-by-step methodologies for the experimental determination of the melting and boiling points of this compound. These protocols are designed to be self-validating and adhere to established laboratory standards.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Experimental Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is crystalline and has been thoroughly dried to remove any residual solvent.

-

Finely powder a small amount of the sample.

-

-

Capillary Tube Loading:

-

Take a thin-walled capillary tube, sealed at one end.

-

Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

-

Melting Point Apparatus:

-

Utilize a calibrated digital melting point apparatus.

-

Place the loaded capillary tube into the sample holder of the apparatus.

-

-

Measurement:

-

Set a heating rate of approximately 10-15 °C per minute for a rapid initial determination.

-

Observe the sample and record the approximate melting temperature.

-

Allow the apparatus to cool.

-

For an accurate determination, repeat the process with a fresh sample, setting a slow heating rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the approximate melting point.

-

Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This is the melting point range.

-

Causality Behind Experimental Choices:

-

Fine Powdering: Ensures uniform heat distribution throughout the sample.

-

Small Sample Size: A small, well-packed sample minimizes thermal gradients and leads to a sharper, more accurate melting point range.

-

Slow Heating Rate: A slow heating rate allows the temperature of the heating block and the sample to remain in equilibrium, providing a more precise measurement.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Experimental Protocol (Micro-method):

-

Sample Preparation:

-

Place a small amount (approximately 0.5 mL) of liquid this compound into a small test tube (Thiele tube or similar).

-

-

Apparatus Setup:

-

Attach the test tube to a thermometer with a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Place a short, sealed capillary tube (sealed end up) into the test tube containing the sample.

-

Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a digital boiling point apparatus).

-

-

Measurement:

-

Heat the bath gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Causality Behind Experimental Choices:

-

Inverted Capillary Tube: This acts as a manometer, trapping the vapor of the liquid. The continuous stream of bubbles indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

-

Cooling and Observation: Recording the temperature upon cooling, when the liquid re-enters the capillary, provides a more accurate measurement of the boiling point as it represents the point of equilibrium between the vapor pressure and the external pressure.

Data Presentation

All experimentally determined quantitative data should be summarized in a clear and structured table for easy comparison and interpretation.

| Physicochemical Property | Experimental Value (°C) | Observations |

| Melting Point Range | TBD | e.g., White crystalline solid, sharp melting range |

| Boiling Point | TBD | e.g., Colorless liquid at elevated temperature |

Structural Analysis and Expected Influence on Physicochemical Properties

The chemical structure of this compound provides clues to its expected melting and boiling points.

-

Cyclohexyl Phenyl Ketone: This parent structure has a reported melting point in the range of 55-57 °C.[1] The introduction of a cyano group is expected to significantly alter this.

-

4-Cyanophenyl Group: The nitrile group (-C≡N) is strongly polar and can participate in dipole-dipole interactions. This will increase the intermolecular forces compared to an unsubstituted phenyl ring, leading to an anticipated higher melting and boiling point. For example, benzonitrile has a significantly higher boiling point (191 °C) than benzene (80 °C).[2]

-

Cyclohexyl Ketone Moiety: The cyclohexyl group is a bulky, non-polar aliphatic ring. Its size contributes to increased van der Waals forces. The ketone group is polar and contributes to dipole-dipole interactions.

The combination of these structural features suggests that this compound will have a higher melting point and a substantially higher boiling point than cyclohexyl phenyl ketone.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination (Micro-method).

Conclusion

While the definitive melting and boiling points of this compound remain to be experimentally determined and reported in the peer-reviewed literature, this guide provides the essential framework for any researcher to obtain these critical physicochemical parameters. The detailed protocols, rooted in established chemical principles, ensure accuracy and reproducibility. Furthermore, the structural analysis offers a predictive lens through which to interpret the forthcoming experimental data. The methodologies and insights presented herein are intended to empower researchers in their synthesis, characterization, and application of this and other novel chemical entities.

References

-

ChemBK. (2024, April 9). CYCLOHEXYL PHENYL KETONE - Physico-chemical Properties. Retrieved from [Link]

-

Learning Space. (n.d.). Determination of Melting points and Boiling points. Retrieved from [Link]

-

JoVE. (2020, March 26). Identification of Unknown Aldehydes and Ketones. Retrieved from [Link]

-

Vardhman College. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

Web of Substances. (n.d.). benzonitrile. Retrieved from [Link]

Sources

molecular weight and formula of 4-Cyanophenyl cyclohexyl ketone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Cyanophenyl cyclohexyl ketone, a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. We will delve into its chemical properties, synthesis, and known applications, offering insights for its effective utilization in research and development.

Core Molecular Attributes

This compound, systematically named (4-cyanophenyl)(cyclohexyl)methanone , is an aromatic ketone characterized by a cyclohexyl group and a 4-cyanophenyl group attached to a central carbonyl moiety.

Key Properties:

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₅NO | Calculated |

| Molecular Weight | 213.28 g/mol | Calculated |

| IUPAC Name | (4-cyanophenyl)(cyclohexyl)methanone | N/A |

| CAS Number | 898792-08-0 | N/A |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the benzonitrile ring and the cyclohexylcarbonyl group.[1][2][3][4]

Reaction Principle:

The Friedel-Crafts acylation involves the reaction of an acylating agent, in this case, cyclohexanecarbonyl chloride, with an aromatic compound, benzonitrile, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of benzonitrile. Due to the electron-withdrawing nature of the cyano group, the aromatic ring of benzonitrile is deactivated, making the reaction conditions for Friedel-Crafts acylation potentially more demanding than for activated aromatic rings. The acylation is expected to occur predominantly at the position para to the cyano group due to steric hindrance and the directing effects of the cyano group.

Experimental Protocol:

Materials:

-

Benzonitrile

-

Cyclohexanecarbonyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension in an ice bath.

-

Formation of Acylium Ion: Slowly add cyclohexanecarbonyl chloride (1.0 equivalent) to the stirred suspension of AlCl₃ in DCM. The formation of the acylium ion complex will occur.

-

Addition of Benzonitrile: To the reaction mixture, add benzonitrile (1.0 equivalent) dropwise via a dropping funnel, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by a dilute solution of hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Synthesis Workflow:

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Spectroscopic Characterization

While a specific, published spectrum for this compound was not found in the searched literature, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show multiplets for the cyclohexyl protons. The aromatic protons of the cyanophenyl group would likely appear as two doublets in the downfield region (around 7.5-8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would show a characteristic peak for the carbonyl carbon (around 195-205 ppm) and the nitrile carbon (around 115-120 ppm). The spectrum would also display signals for the carbons of the cyclohexyl ring and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration (around 1680-1700 cm⁻¹) and a sharp absorption for the nitrile (C≡N) stretching vibration (around 2220-2240 cm⁻¹).

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the presence of three key functional groups: the ketone, the cyano group, and the aromatic ring, which can all be further modified.

Intermediate for Pharmaceutical Synthesis

Aromatic ketones are common intermediates in the synthesis of a wide range of pharmaceuticals. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. For instance, derivatives of cyclohexyl phenyl ketones have been utilized as intermediates in the synthesis of benzodiazepines, which are a class of psychoactive drugs.[5]

Precursor for Biologically Active Molecules

The structural motif of a cyanophenyl group attached to a cyclic ketone is found in molecules with diverse biological activities. For example, related cyanocyclohexyl derivatives have been investigated for their affinity to cannabinoid receptors and as potential radioligands for PET imaging.[6] The synthesis of such compounds often involves the modification of a ketone precursor like this compound.

Logical Relationship of Applications:

Caption: Potential synthetic pathways from this compound to various classes of functional molecules.

Conclusion

This compound is a synthetically valuable compound with significant potential as an intermediate in the development of new pharmaceuticals and research chemicals. The Friedel-Crafts acylation provides a reliable method for its synthesis. While detailed characterization data is not widely published, its structure allows for predictable spectroscopic features. Further exploration of its reactivity and applications is warranted to fully unlock its potential in medicinal chemistry and materials science.

References

-

SynArchive. Friedel-Crafts Acylation. [Link]

-

Fadel, A., & Garcia-Argote, S. (1996). (4RS)-Methyl 4-cyano-4-cyclohexyl-4-phenylbutanoate. Acta Crystallographica Section C: Crystal Structure Communications, 52(11), 2933-2935. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. (2025, June 20). [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

- Google Patents.

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

PubChem. (4-Cyclohexylphenyl)(phenyl)methanone. [Link]

-

International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

-

PubChem. 4-(4-Pentylcyclohexyl)benzonitrile. [Link]

-

PubChem. 4-Cyano(methyl)cyclohexanone. [Link]

-

The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

-

Garg Lab - UCLA. Patents & Products. [Link]

-

NIST WebBook. Phenyl cyclohexyl ketone. [Link]

- Google Patents.

- Google Patents.

-

PubChem. 4-Formylcyclohex-3-ene-1-carbonitrile. [Link]

-

PubMed Central. N-(4-Cyano-tetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole 3-Carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors. [Link]

- Google Patents.

-

European Patent Office. CYCLIC KETONE PEROXIDE FORMULATIONS - EP 0772609 B1. [Link]

-

Patent Gazette. (2024, October 30). [Link]

-

ETH Zurich Research Collection. (2021, August 18). From a Marine Natural Product to Synthetic Cyclooxygenase-1 Inhibitors by Automated De Novo Design. [Link]

-

PrepChem.com. Preparation of benzonitrile. [Link]

-

Organic Syntheses Procedure. cyclohexylidenecyclohexane. [Link]

-

Drug Discovery Chemistry. (2025, March 7). APRIL 14 - 17, 2025. [Link]

-

ResearchGate. ¹H-NMR spectrum of 4-cyano-4(phenylcarbonothioylthio) pentanoic acid (CPADB)-Alk. [Link]

-

PubMed Central. (2024, June 22). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link]

-

Domainex. Integrated drug discovery services. [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. chemistryjournals.net [chemistryjournals.net]

- 5. FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES - Google Patents [patents.google.com]

- 6. N-(4-Cyano-tetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole 3-Carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unknown: A Safety and Handling Analysis of 4-Cyanophenyl Cyclohexyl Ketone

To Researchers, Scientists, and Drug Development Professionals:

In the landscape of chemical research and drug development, the introduction of novel compounds presents both opportunity and the critical responsibility of ensuring safety. This guide addresses the chemical known as 4-Cyanophenyl cyclohexyl ketone, also systematically named 4-(Cyclohexanecarbonyl)benzonitrile. A thorough investigation for a specific Safety Data Sheet (SDS) and comprehensive toxicological data for this exact compound (CAS Number 40873-11-8) has revealed a significant lack of publicly available information.

This absence of specific data necessitates a cautious and conservative approach. When direct toxicological evidence is unavailable, established principles of chemical safety mandate an evaluation of related structural analogs to infer potential hazards. This guide will, therefore, provide a framework for risk assessment and safe handling based on the known profiles of similar chemical structures, such as various benzonitriles and cyclohexyl ketones. It must be unequivocally stated that this information is for guidance only and should be supplemented by rigorous in-house evaluation before any handling.

Inferred Toxicological Profile & Hazard Analysis

Lacking direct data for this compound, we must infer its potential hazards from its constituent functional groups: the cyanophenyl group and the cyclohexyl ketone moiety.

1.1. The Cyanophenyl Moiety:

The presence of a benzonitrile group is a primary point of toxicological concern. Organic nitriles can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration.

-

Potential for Acute Toxicity: Exposure through ingestion, skin contact, or inhalation could be harmful. Related benzonitrile compounds are often classified as harmful if swallowed.[1][2] In severe cases, this could lead to symptoms associated with cyanide poisoning, including headache, dizziness, rapid breathing, nausea, and in extreme exposures, loss of consciousness and death.

-

Skin and Eye Irritation: Benzonitrile derivatives are frequently categorized as skin and eye irritants.[3] Direct contact may cause redness, pain, and irritation.

-

Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[3]

1.2. The Cyclohexyl Ketone Moiety:

The cyclohexyl ketone portion of the molecule is generally associated with lower toxicity than the cyanophenyl group but still presents hazards.

-

Irritation: Ketones can be irritating to the eyes and respiratory system.

-

CNS Effects: At high concentrations, inhalation of ketone vapors may cause central nervous system depression, leading to symptoms like drowsiness and dizziness.[4]

1.3. GHS Classification (Inferred):

Based on the analysis of related compounds, a conservative, inferred GHS classification for this compound would be prudent. The following table summarizes likely hazards.

| Hazard Class | Category | Hazard Statement (Inferred) | Source Analogy |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3] |

It is critical to handle this compound as if it possesses these hazards until specific data becomes available.

Prudent Laboratory Handling & Control Measures

Given the inferred toxicity, a stringent set of handling protocols is required. The core principle is the minimization of all potential routes of exposure.

2.1. Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the material within a properly functioning and certified chemical fume hood.[5] This is non-negotiable. The ventilation system will capture any dust or vapors at the source, preventing inhalation.

-

Causality: The fume hood is essential due to the inferred risk of toxicity via inhalation and the potential for the compound, if a fine powder, to become airborne.

2.2. Personal Protective Equipment (PPE): A Necessary Barrier

A comprehensive PPE regimen is mandatory.

-

Eye and Face Protection: Wear chemical safety goggles with side-shields, conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[6] If there is a splash hazard, a full-face shield should be worn in addition to goggles.

-

Hand Protection: Wear nitrile or other chemically resistant gloves.[1] It is crucial to inspect gloves for any signs of degradation or puncture before use. Always follow the glove manufacturer's guidelines for breakthrough time.

-

Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of spillage, impervious clothing or a chemical-resistant apron should be used.[1]

-

Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[5] However, reliance on respirators should be a last resort after all engineering controls have been considered.

Emergency & First-Aid Protocols

Rapid and correct response to an exposure is critical. All personnel handling the compound must be familiar with these procedures and the location of safety equipment.

3.1. Step-by-Step First-Aid Measures

-

In Case of Inhalation:

-

Immediately move the affected person to fresh air.[3]

-

If breathing is difficult or has stopped, trained personnel should provide artificial respiration.

-

Seek immediate medical attention.

-

-

In Case of Skin Contact:

-

Immediately remove all contaminated clothing.

-

Flush the affected skin area with copious amounts of water for at least 15 minutes.[7]

-

Seek medical attention if irritation develops or persists.

-

-

In Case of Eye Contact:

-

In Case of Ingestion:

-

Do NOT induce vomiting.[7]

-

Rinse the mouth thoroughly with water.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.

-

Spill Management & Disposal

4.1. Spill Response Workflow

The following workflow should be adopted in the event of a spill.

Caption: Workflow for managing an accidental spill.

4.2. Waste Disposal

All waste containing this compound must be treated as hazardous waste.[3] It should be collected in clearly labeled, sealed containers and disposed of through a licensed environmental waste disposal service in accordance with all local, state, and federal regulations.

Storage and Stability

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and oxygen.[8]

-

Stability: The compound is expected to be stable under normal storage conditions.[8]

Conclusion

The responsible development of new chemical entities demands a proactive and cautious approach to safety, especially when specific toxicological data is not available. By treating this compound with the caution afforded to its more hazardous structural analogs, researchers can mitigate risks. The protocols outlined in this guide—strict use of engineering controls, diligent application of PPE, and preparedness for emergencies—form the foundation of a robust safety culture. It is imperative that the scientific community continues to seek and share safety data to fill these knowledge gaps, ensuring that innovation and safety advance hand in hand.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: Cyclohexanecarbonitrile. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzonitrile. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, July 1). 1,3-Hexanediol, 2-ethyl-: Human health tier II assessment. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. nj.gov [nj.gov]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Precision Synthesis of Phenylcyclohexane (PCH) Mesogens

Protocol Series: AN-LC-2026-04

Abstract & Core Logic

This application note details the high-purity synthesis of Phenylcyclohexane (PCH) liquid crystals using 4-Cyanophenyl cyclohexyl ketone as the critical intermediate. PCHs are fundamental components of nematic mixtures (e.g., Merck ZLI series) due to their low rotational viscosity and photochemical stability.

The Synthetic Challenge: The primary obstacle in converting the ketone precursor to the liquid crystal core is the reduction of the carbonyl moiety (

The Solution: This protocol utilizes Ionic Hydrogenation (Triethylsilane/Trifluoroacetic Acid).[1][2] This method proceeds via a carbocation mechanism, offering exceptional chemoselectivity for the carbonyl group while leaving the cyano group intact.

Reaction Pathway & Mechanism

The synthesis relies on the deoxygenation of the ketone followed by thermodynamic equilibration to the mesogenic trans-isomer.

Figure 1: Synthetic workflow for the chemoselective deoxygenation of the ketone precursor.

Detailed Experimental Protocol

Phase 1: Ionic Hydrogenation (Deoxygenation)

Objective: Reduce

| Reagent | Role | Equiv. | Notes |

| This compound | Substrate | 1.0 | Pre-dried under vacuum.[3] |

| Triethylsilane ( | Hydride Donor | 2.5 | Air stable, but moisture sensitive. |

| Trifluoroacetic Acid (TFA) | Proton Source/Solvent | 10-15 | Corrosive. Use in fume hood. |

| Dichloromethane (DCM) | Co-solvent | - | Optional, to improve solubility. |

| Ammonium Chloride ( | Quenching | - | Saturated aqueous solution. |

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the flask with This compound (10 mmol). If solubility is poor, add minimal anhydrous DCM (10 mL).

-

Acid Addition: Cool the vessel to 0°C (ice bath). Add TFA (10 mL) dropwise via a pressure-equalizing addition funnel. Note: The solution may turn deep red/orange due to protonation of the carbonyl oxygen.

-

Silane Addition: Add Triethylsilane (25 mmol) dropwise over 20 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 6–12 hours. Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the polar ketone spot indicates completion.

-

Quench: Pour the reaction mixture carefully into ice-cold saturated

solution (Caution: Gas evolution -

Extraction: Extract with Dichloromethane (

mL). Wash combined organics with brine, dry over

Phase 2: Stereochemical Equilibration

The ionic hydrogenation often yields a mixture of cis and trans isomers. Only the trans isomer exhibits liquid crystalline properties.

-

Dissolution: Dissolve the crude oil from Phase 1 in Ethanol (20 mL).

-

Catalysis: Add 10 mol% Potassium tert-butoxide (

). -

Reflux: Heat to reflux for 4 hours. The thermodynamic trans isomer is favored (typically >90:10 ratio).

-

Isolation: Cool to room temperature. The trans-PCH often crystallizes out directly. Filter and wash with cold ethanol.

Characterization & Validation

To ensure the material meets "Electronic Grade" standards for display applications, the following criteria must be met:

A. Spectroscopy (Validation of Chemoselectivity)

-

FT-IR:

-

Target: Sharp peak at ~2225 cm⁻¹ (Nitrile

stretch). -

Success: Complete absence of peak at ~1680 cm⁻¹ (Ketone

stretch).

-

-

¹H-NMR (CDCl₃, 400 MHz):

-

Look for the disappearance of the multiplet adjacent to the carbonyl.

-

Confirm the benzylic methylene protons (

) at -

Isomer Check: The axial proton of the trans-cyclohexane ring typically appears as a triplet of triplets (

) with large coupling constants (

-

B. Thermal Analysis (DSC)

Liquid crystalline behavior is confirmed by Differential Scanning Calorimetry.

| Transition | Temp (°C) [Example for PCH-5] | Enthalpy ( |

| Cr | ~30°C | High |

| N | ~55°C | Moderate |

Note: If the melting point is significantly lower than literature values, the sample likely contains residual cis-isomer.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Polymerization of silane or incomplete protonation. | Increase TFA volume; ensure anhydrous conditions. |

| Loss of Nitrile (Amide peak in IR) | Acid hydrolysis due to high temp. | Keep reaction strictly at RT; do not exceed 40°C. |

| Product is Oil (not solid) | High cis content. | Repeat Phase 2 (Equilibration) with stronger base or longer reflux. |

References

-

Eidenschink, R., et al. (Merck Patent). "Cyclohexylphenyl derivatives."[4] U.S. Patent 4,130,502, 1978 .

-

Kursanov, D. N., Parnes, Z. N., & Loim, N. M. "Applications of Ionic Hydrogenation to Organic Synthesis." Synthesis, 1974 (09), 633-651. (Foundational text on Et3SiH/TFA selectivity).

- Kelly, S. M. "Liquid Crystals: Chemistry and Structure-Property Relationships." in Handbook of Advanced Electronic and Photonic Materials and Devices, 2000. (Context on PCH stability).

-

Doyle, M. P., et al. "Silane reductions in acidic media." Journal of Organic Chemistry, 1974 , 39(18), 2740–2747.

Disclaimer: This protocol involves the use of corrosive acids and silanes. All work must be performed in a certified fume hood wearing appropriate PPE (nitrile gloves, safety goggles).

Sources

Technical Application Note: Chemo-selective Reduction Strategies for 4-Cyanophenyl Cyclohexyl Ketone

Executive Summary & Chemical Logic

The reduction of 4-Cyanophenyl cyclohexyl ketone (1) is a pivotal transformation in the synthesis of p38 kinase inhibitors, PDE4 inhibitors, and various CNS-active agents. The molecule presents a classic chemoselectivity challenge : it contains two reducible electrophiles—a ketone and a nitrile.

-

The Ketone (

): Susceptible to nucleophilic attack by hydrides (NaBH₄, LiAlH₄) and catalytic hydrogenation. -

The Nitrile (

): Generally less reactive than ketones toward mild hydrides but susceptible to strong hydrides (LiAlH₄) and hydrogenation.

This guide details three distinct protocols to control this selectivity:

-